Cas no 590391-03-0 (2-(4-ethylphenyl)-1h-indole-3-carbaldehyde)

2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde is a versatile indole derivative characterized by its carbaldehyde functional group at the 3-position and an ethyl-substituted phenyl ring at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical scaffolds. Its structural features enable reactivity in condensation, cyclization, and nucleophilic addition reactions, making it useful for constructing complex molecular architectures. The ethylphenyl moiety enhances lipophilicity, which can be advantageous in medicinal chemistry applications. The product is typically supplied with high purity, ensuring consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2-(4-ethylphenyl)-1h-indole-3-carbaldehyde structure
590391-03-0 structure
Product name:2-(4-ethylphenyl)-1h-indole-3-carbaldehyde
CAS No:590391-03-0
MF:C17H15NO
MW:249.307104349136
CID:880118

2-(4-ethylphenyl)-1h-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethylphenyl)-1h-indole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde,2-(4-ethylphenyl)-(9CI)

Computed Properties

  • Exact Mass: 249.115
  • Monoisotopic Mass: 249.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

2-(4-ethylphenyl)-1h-indole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM257630-1g
2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde
590391-03-0 95%+
1g
$426 2021-08-18
abcr
AB383229-1g
2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde; .
590391-03-0
1g
€1642.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524648-1g
2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde
590391-03-0 98%
1g
¥3991.00 2024-05-07
Crysdot LLC
CD11098623-1g
2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde
590391-03-0 97%
1g
$452 2024-07-18
TRC
E941218-10mg
2-(4-Ethylphenyl)-1h-Indole-3-Carbaldehyde
590391-03-0
10mg
$ 50.00 2022-06-05
TRC
E941218-50mg
2-(4-Ethylphenyl)-1h-Indole-3-Carbaldehyde
590391-03-0
50mg
$ 185.00 2022-06-05
TRC
E941218-100mg
2-(4-Ethylphenyl)-1h-Indole-3-Carbaldehyde
590391-03-0
100mg
$ 275.00 2022-06-05
Chemenu
CM257630-1g
2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde
590391-03-0 95%+
1g
$384 2023-02-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3381-1G
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
590391-03-0 95%
1g
¥ 2,851.00 2023-03-07
Ambeed
A168693-1g
2-(4-Ethylphenyl)-1H-indole-3-carbaldehyde
590391-03-0 97%
1g
$346.0 2024-04-18

Additional information on 2-(4-ethylphenyl)-1h-indole-3-carbaldehyde

Introduction to 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde (CAS No. 590391-03-0)

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 590391-03-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural motif of this compound, featuring an indole core substituted with an ethylphenyl group at the 2-position and a formyl group at the 3-position, positions it as a versatile scaffold for further chemical modifications and biological evaluations.

The indole ring system is a cornerstone in the design of bioactive molecules, with its aromatic structure contributing to interactions with various biological targets. The presence of the ethylphenyl group at the 2-position introduces additional steric and electronic properties, influencing both the reactivity and the potential biological effects of the molecule. Specifically, the ethyl substituent can enhance lipophilicity, potentially improving membrane permeability and thus bioavailability, while also providing a site for further functionalization through cross-coupling reactions or other synthetic strategies.

At the 3-position, the formyl group (-CHO) serves as a reactive handle, enabling a range of transformations such as condensation reactions to form Schiff bases, oxidation to yield carboxylic acids, or reduction to produce alcohols. These modifications are crucial in medicinal chemistry, as they allow chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound. The formyl group's electrophilicity makes it particularly useful in generating covalent bonds with nucleophiles in biological systems, which can be exploited in drug discovery efforts.

Recent advancements in synthetic methodologies have enhanced the accessibility of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, making it a more practical candidate for large-scale screening programs. For instance, modern palladium-catalyzed cross-coupling reactions have enabled efficient construction of complex indole derivatives from simpler precursors. Such techniques have not only improved yield but also reduced reaction times, facilitating high-throughput experimentation. This accessibility is particularly valuable in academic and industrial settings where rapid iteration is essential for identifying lead compounds.

Beyond its synthetic utility, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde has garnered attention due to its potential biological activities. Indole derivatives are well-documented for their roles in various physiological processes, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern of this compound may confer unique properties that distinguish it from other indole-based molecules. Preliminary studies have suggested that derivatives of this scaffold may interact with enzymes or receptors involved in metabolic pathways relevant to disease states.

In particular, research has explored the interaction of indole aldehydes with enzymes such as cytochrome P450 monooxygenases, which play critical roles in drug metabolism. The electron-withdrawing nature of the formyl group could influence substrate binding affinity and catalytic efficiency, making this compound a promising probe for understanding enzyme mechanisms. Additionally, computational modeling studies have predicted that modifications at the 4-ethylphenyl moiety could modulate binding interactions with protein targets, offering insights into structure-activity relationships.

The pharmaceutical industry has long been interested in leveraging natural product-inspired scaffolds like indole for drug development. 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde exemplifies how structural diversity can be harnessed to discover novel therapeutics. Its combination of an indole core with an ethylphenyl substituent and a reactive aldehyde group creates a molecular entity that is both synthetically accessible and biologically relevant. As high-throughput screening technologies continue to evolve, compounds like this are positioned to contribute to next-generation drug discovery initiatives.

Future directions for research on 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde may include exploring its role as an intermediate in combinatorial libraries or as a component of split-screening assays designed to identify new bioactive molecules. Its versatility as a building block makes it particularly suited for generating diverse chemical space without excessive synthetic burden. Furthermore, advances in green chemistry principles may enable more sustainable methods for producing this compound on scales relevant to industrial applications.

In conclusion,2-(4-ethylphenyl)-1H-indole-3-carbaldehyde (CAS No. 590391-03-0) represents an intriguing molecular entity with broad utility in synthetic chemistry and pharmaceutical research. Its structural features—comprising an indole ring system substituted with an ethylphenyl group at the 2-position and a formyl group at the 3-position—endow it with unique reactivity and potential biological significance. As methodologies for molecular construction and evaluation continue to improve, this compound is likely to remain a valuable tool for chemists seeking innovative solutions across academic and industrial research landscapes.

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(CAS:590391-03-0)2-(4-ethylphenyl)-1h-indole-3-carbaldehyde
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